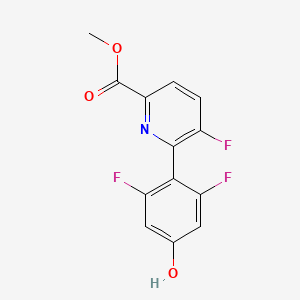
Methyl 6-(2,6-difluoro-4-hydroxyphenyl)-5-fluoropicolinate
Cat. No. B8364095
M. Wt: 283.20 g/mol
InChI Key: JQLHTXSWDBRQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09173883B2
Procedure details


Method 1 was followed using methyl 6-bromo-5-fluoropicolinate (1.0 equiv.) and tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (1.75 equiv.) to give methyl 6-(2,6-difluoro-4-hydroxyphenyl)-5-fluoropicolinate in 65% yield. The reaction was heated for an additional 30 minutes at 100° C. in the microwave to drive to completion the deprotection of the TBDMS group. LC/MS=283.9 (M+H), Rt=0.69 min.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Yield
65%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][C:3]=1[F:12].C([Si]([O:20][C:21]1[CH:26]=[C:25]([F:27])[C:24](B2OC(C)(C)C(C)(C)O2)=[C:23]([F:37])[CH:22]=1)(C)C)(C)(C)C>>[F:27][C:25]1[CH:26]=[C:21]([OH:20])[CH:22]=[C:23]([F:37])[C:24]=1[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][C:3]=1[F:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=N1)C(=O)OC)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)B1OC(C(O1)(C)C)(C)C)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC(=C1)O)F)C1=C(C=CC(=N1)C(=O)OC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
